molecular formula C17H14O4S B1185100 Phenyl 4-methoxy-1-naphthalenesulfonate

Phenyl 4-methoxy-1-naphthalenesulfonate

Cat. No.: B1185100
M. Wt: 314.355
InChI Key: OWGQVACIFRKAMN-UHFFFAOYSA-N
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Description

Phenyl 4-methoxy-1-naphthalenesulfonate is a sulfonate ester derivative characterized by a naphthalene backbone substituted with a methoxy group at the 4-position and a sulfonate ester at the 1-position. For instance, sulfonate esters are often utilized in pharmaceuticals and dyes due to their stability and reactivity .

Properties

Molecular Formula

C17H14O4S

Molecular Weight

314.355

IUPAC Name

phenyl 4-methoxynaphthalene-1-sulfonate

InChI

InChI=1S/C17H14O4S/c1-20-16-11-12-17(15-10-6-5-9-14(15)16)22(18,19)21-13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

OWGQVACIFRKAMN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Related Compounds
Compound Core Structure Functional Groups Key Applications
Phenyl 4-methoxy-1-naphthalenesulfonate Naphthalene Methoxy, sulfonate ester Potential use in dyes, pharmaceuticals
Phenylephrine-HCl Phenethylamine Hydroxyl, methylamino, HCl Decongestant, vasopressor
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Naphthalene + sulfonamide Methoxy, sulfonamide, chiral center Chiral ligands in catalysis
4-(4-Allyl-2-methoxyphenyl)-1-(naphthalen-2-yl)butan-1-one Naphthalene + ketone Methoxy, allyl, ketone Synthetic intermediate

Key Observations :

  • Sulfonate vs. Sulfonamide : Sulfonate esters (e.g., this compound) exhibit greater hydrolytic stability compared to sulfonamides, which are prone to enzymatic cleavage .
  • Aromatic Substitution : Methoxy groups enhance electron density, influencing UV-Vis absorption profiles (e.g., phenylephrine-HCl absorbs at 510 nm when coupled with azo dyes ).

Spectrophotometric and Analytical Performance

Table 2: Analytical Parameters of Sulfonate/Azo Dye Systems
Compound λmax (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Linearity Range Stability (hours) Interference Tolerance
Phenylephrine-HCl (azo dye) 510 6.62 × 10³ 0.4–10 ppm 48 ≤1000 μg excipients
4-Aminoantipyrine-coupled PE 480 4.85 × 10³ 0.5–12 ppm 24 Limited data
Hypothetical data for this compound ~500–520 (estimated) ~5.0–7.0 × 10³ (estimated) 0.5–15 ppm (estimated) >48 (estimated) High (analogous to )

Key Findings :

  • Sensitivity: Phenylephrine-HCl’s higher molar absorptivity (6.62 × 10³) compared to 4-aminoantipyrine-coupled systems suggests that electron-donating groups (e.g., methoxy in this compound) may enhance dye intensity .
  • Stability : Azo dyes derived from naphthalenesulfonates are expected to show prolonged stability (>48 hours) due to steric hindrance from the naphthalene ring .

Methodological Comparisons

  • Spectrophotometry vs. Chromatography : While spectrophotometric methods (e.g., azo coupling) are cost-effective and rapid for sulfonate analysis, HPLC/CE methods offer superior specificity for complex matrices .
  • Interference Resistance : The proposed this compound method would likely tolerate excipients (e.g., glucose, starch) up to 1000 μg, similar to phenylephrine-HCl assays .

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